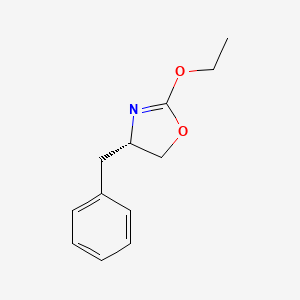

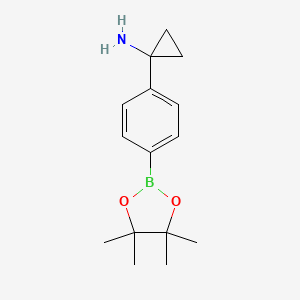

![molecular formula C13H11IN2O3 B571827 Methyl 2-iodo-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine-9-carboxylate CAS No. 1282516-62-4](/img/structure/B571827.png)

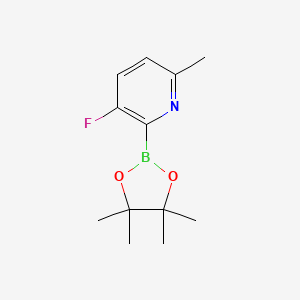

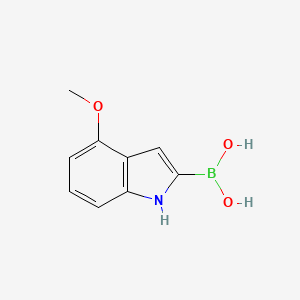

Methyl 2-iodo-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine-9-carboxylate

カタログ番号 B571827

CAS番号:

1282516-62-4

分子量: 370.146

InChIキー: WRDQDJADTMEKKX-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

説明

Synthesis Analysis

A convenient and efficient method is described for the synthesis of novel tricyclic scaffolds incorporating an imidazole ring and medium-sized benzoxazepine ring, via the reaction of 1,2-diketons, 2-formyl phenoxy acetic acids and ammonium acetate in acetic acid under reflux conditions, and then the addition of thionyl chloride to produce lactam in the absence of a catalyst .Molecular Structure Analysis

The structure of this compound was elucidated by spectroscopic analysis. In the 1H NMR spectrum, signals for 12 aromatic protons were observed around 7.12–8.18 ppm along with a singlet at 4.92 ppm for methylene protons (–CH2–) attached to an oxygen and carbonyl group. The 13C NMR spectrum showed 12 distinct signals in the aromatic region and a resonance at δ = 171.9 ppm for the C=O group .Chemical Reactions Analysis

The synthesis of 2,3,4,5-tetrahydro-1,4-benzoaxazepines often involves the reduction of carbonyl groups as in 5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepine, or the reduction of a double bond as in 2,3-dihydro-1,4-bezoxazepine .科学的研究の応用

Application in Cancer Therapeutics

- Summary of the Application: Compounds containing a fused seven-membered benzoxazepine ring have been of pivotal interest over the past few years due to their wide range of biological activities and pharmacological properties . In particular, 5,6 dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine scaffolds are very promising therapeutics for the treatment of various types of cancers .

- Methods of Application or Experimental Procedures: The synthesis of these compounds often involves the reaction of 1,2-diketons, 2-formyl phenoxy acetic acids and ammonium acetate in acetic acid under reflux conditions, and then the addition of thionyl chloride to produce lactam in the absence of a catalyst .

- Results or Outcomes: While the specific results or outcomes were not detailed in the source, the synthesized compounds are of pharmaceutical interest because of their activity on the central nervous system as enzyme inhibitors, analgesics, and sedatives, and for their antitumor activity .

特性

IUPAC Name |

methyl 2-iodo-5,6-dihydroimidazo[1,2-d][1,4]benzoxazepine-9-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11IN2O3/c1-18-13(17)8-2-3-9-10(6-8)19-5-4-16-7-11(14)15-12(9)16/h2-3,6-7H,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRDQDJADTMEKKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)C3=NC(=CN3CCO2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11IN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60728935 | |

| Record name | Methyl 2-iodo-5,6-dihydroimidazo[1,2-d][1,4]benzoxazepine-9-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60728935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-iodo-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine-9-carboxylate | |

CAS RN |

1282516-62-4 | |

| Record name | Methyl 2-iodo-5,6-dihydroimidazo[1,2-d][1,4]benzoxazepine-9-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60728935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Fresh ethyl magnesium bromide in ethyl ether (3.0 M 1.1 mL) was added dropwise to a suspension of methyl 2,3-diiodo-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine-9-carboxylate (1.1 g, 2.2 mmol) in THF at −15° C. The mixture was stirred and monitored using LC/MS. After 1 hour, there was no remaining starting material and the reaction was poured into sat. NH4Cl and extracted with EtOAc. The organic extracts were washed with water, brine, dried over MgSO4 and concentrated. At the end of this process, 0.7 g (80%) of methyl 2-iodo-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine-9-carboxylate was obtained.

Name

methyl 2,3-diiodo-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine-9-carboxylate

Quantity

1.1 g

Type

reactant

Reaction Step One

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。